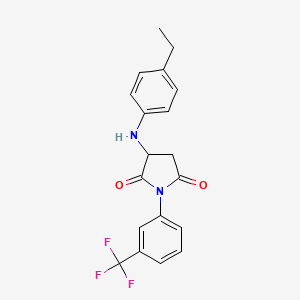

3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-(4-ethylanilino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2/c1-2-12-6-8-14(9-7-12)23-16-11-17(25)24(18(16)26)15-5-3-4-13(10-15)19(20,21)22/h3-10,16,23H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOVRDWZGXEZHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione” typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.

Attachment of the Phenyl Groups: The phenyl groups can be attached through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

Synthetic Routes

The synthesis of 3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione typically involves the following steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions with suitable precursors.

- Introduction of the Amino Group : Can be introduced via nucleophilic substitution or reductive amination.

- Attachment of Phenyl Groups : Utilizes coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

To optimize yield and purity in industrial settings, methods may include the use of catalysts, controlled temperatures and pressures, and purification techniques like recrystallization or chromatography.

Pyrrolidine derivatives are known for their diverse biological activities, including:

- Antiviral Activity : Compounds similar to this compound have shown significant inhibition of viral replication.

- Anti-inflammatory Effects : Related structures have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes.

- Anticancer Potential : Research indicates promising results in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.

Antiviral Activity

A study indicated that pyrrolidine derivatives inhibited viral replication with IC50 values ranging from 0.20 to 0.35 μM against various viruses.

Anti-inflammatory Effects

Similar compounds have shown comparable IC50 values to known anti-inflammatory drugs like indomethacin in inhibiting COX enzymes.

Anticancer Potential

Research on related structures has indicated effective inhibition of cancer cell proliferation by targeting specific kinases involved in tumor growth.

Mechanism of Action

The mechanism of action for “3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the pyrrolidine ring can provide structural rigidity.

Comparison with Similar Compounds

Structural and Functional Overview

The compound is compared below with two structurally related molecules: 3-chloro-N-phenyl-phthalimide (a phthalimide derivative) and 3-(2-aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione (a pyrrolidine-2,5-dione analog) . Key differences in substituents, molecular properties, and applications are highlighted.

Comparative Data Table

Detailed Analysis

(a) Core Structure and Substituent Effects

- The pyrrolidine-2,5-dione core shared by the target compound and 3-(2-aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione provides a rigid scaffold for substituent diversification. In contrast, 3-chloro-N-phenyl-phthalimide features a fused benzene ring system, which may confer greater thermal stability for polymer applications.

- The aminoethylsulfanyl group in the pyrrolidine-2,5-dione analog introduces a polar, nucleophilic side chain, which may increase aqueous solubility—a property absent in the more hydrophobic target compound.

(c) Methodological Considerations

- Dose-effect evaluation methods, such as those described by Litchfield and Wilcoxon , could theoretically be applied to assess the pharmacological profiles of these compounds, particularly for comparing potency (e.g., EC₅₀ values) and slope steepness.

Biological Activity

The compound 3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione is a synthetic organic molecule belonging to the pyrrolidine class. Pyrrolidine derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 3-(4-ethylanilino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

- Molecular Formula : C19H17F3N2O2

- Molecular Weight : 364.35 g/mol

Structural Features

| Feature | Description |

|---|---|

| Pyrrolidine Ring | Provides structural rigidity |

| Trifluoromethyl Group | Enhances lipophilicity and binding affinity |

| Ethyl Group | Influences chemical reactivity |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances the compound's metabolic stability and binding affinity to enzymes or receptors.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.

- Antiviral Activity : Similar compounds have shown promise in inhibiting viral replication.

Biological Activity and Efficacy

Research has suggested that pyrrolidine derivatives exhibit a range of biological activities including anti-inflammatory, antiviral, and anticancer effects. While specific studies on this compound remain limited, related compounds provide insight into its potential efficacy.

Case Studies and Research Findings

- Antiviral Activity : A study indicated that pyrrolidine derivatives showed significant inhibition of viral replication (IC50 values ranging from 0.20 to 0.35 μM against various viruses) .

- Anti-inflammatory Effects : Similar compounds have demonstrated inhibitory effects on COX enzymes (IC50 values comparable to known anti-inflammatory drugs like indomethacin) .

- Anticancer Potential : Research on related structures has shown promising results in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth .

Comparative Analysis with Similar Compounds

To assess the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Biological Activity | IC50 Value (μM) |

|---|---|---|

| 3-(Phenylamino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione | Antiviral | 0.35 |

| 3-(4-Methylphenyl)amino-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione | Anti-inflammatory | 8.23 |

| 1-(4-Ethylphenyl)-3-(3-(trifluoromethyl)phenyl)urea | Anticancer | Not specified |

Q & A

Q. What are the optimal synthetic routes for 3-((4-Ethylphenyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione?

- Methodological Answer : The synthesis typically involves coupling substituted phenyl derivatives with pyrrolidine-2,5-dione precursors. A common approach includes:

- Step 1 : Reacting 3-(trifluoromethyl)phenylamine with a pyrrolidine-2,5-dione derivative under nucleophilic substitution conditions.

- Step 2 : Introducing the 4-ethylphenylamino group via Buchwald–Hartwig amination or Ullmann coupling, using catalysts like Pd/Cu and ligands such as BINAP .

- Critical Parameters : Solvent choice (e.g., ethanol or toluene), temperature (80–120°C), and catalyst loading significantly impact yield (40–88%) and purity. Thin-layer chromatography (TLC) and NMR monitoring are essential for intermediate validation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR Spectroscopy : To verify substituent positions and stereochemistry. For example, the trifluoromethyl group shows distinct 19F coupling in NMR, while pyrrolidine protons resonate at δ 3.5–4.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ expected for C19H16F3N2O2: 361.116).

- X-ray Crystallography : For unambiguous confirmation of crystal packing and bond angles, as demonstrated in analogous urea-pyrrolidine hybrids .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme Inhibition : Fluorometric assays for GABA transaminase (IC50 evaluation) or kinase inhibition, using protocols similar to those for Michael adduct derivatives .

- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with IC50 calculations and comparison to reference drugs like sorafenib .

Advanced Research Questions

Q. How do structural modifications influence the compound’s pharmacological profile?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by:

- Varying Substituents : Replace the trifluoromethyl group with halogens (e.g., Cl, Br) or the ethylphenyl group with methoxy derivatives. Monitor changes in logP (lipophilicity) and IC50 values .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical hydrogen-bonding motifs, as seen in urea derivatives targeting mycobacterial DprE1 .

- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays to optimize half-life .

Q. How can researchers resolve contradictions in biological activity data across analogs?

- Methodological Answer : Address discrepancies through:

- Dose-Response Curves : Ensure consistent molar concentrations and assay conditions (e.g., pH, incubation time).

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets, as seen in studies of pyrazolo-pyrimidine derivatives .

- Crystallographic Analysis : Compare binding modes of active vs. inactive analogs, as demonstrated for pyrrolidine-urea hybrids .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Methodological Answer : Optimize using:

- Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce side reactions (e.g., dimerization), as applied in triazine-pyrrolidine syntheses .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for steps like amide bond formation .

- Purification Techniques : Use flash chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.